3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile - 61255-82-1

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile

Catalog Number: EVT-321514
CAS Number: 61255-82-1
Molecular Formula: C7H10N4
Molecular Weight: 150.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.18 . It is a useful research chemical .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3 . This indicates that the compound has a pyrazole ring with an amino group and a methyl group attached to it, and a propanenitrile group attached to the pyrazole ring.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.18 . The density of the compound is 1.2 g/cm3 . The boiling point is 367.7ºC at 760 mmHg .

Synthesis Analysis

The synthesis of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile involves a multi-step process []. While the specific details and conditions of each step are not explicitly provided in the source, the paper suggests a structure-activity relationship (SAR) study was conducted. This implies the synthesis involved modifications to the core structure of the molecule to investigate the impact on its activity.

Mechanism of Action

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile selectively inhibits TYK2, a Janus kinase (JAK) family member []. TYK2 plays a crucial role in the JAK/STAT signaling pathway, which transduces signals from various cytokines, including IL-23, IL-12, and type I interferons []. By inhibiting TYK2, the compound disrupts this pathway, leading to downstream effects on gene expression and cellular responses.

Applications

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile exhibits potent anti-inflammatory effects, primarily due to its selective inhibition of TYK2 []. The research highlights its potential as a therapeutic agent for inflammatory bowel disease (IBD) []. In a dextran sulfate sodium (DSS)-induced colitis model, the compound effectively reduced the production of pro-inflammatory cytokines IL-6 and TNF-α, mitigating inflammation symptoms like mucosal infiltration, thickening, and edema [].

(2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido)methanol(phenol)sodium phenol tetrasolvate

Compound Description: This compound is a five-coordinate NaI complex containing a triazinide ligand. It is used in imaging industries. The structure is characterized by a central sodium ion coordinated to a triazinide ligand, methanol, and phenol molecules. The complex also includes phenol solvent molecules that participate in hydrogen bonding.

Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate

Compound Description: This compound forms complex sheets through a network of N-H...N, N-H...O, and C-H...O hydrogen bonds.

Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

Compound Description: This compound is an isomer of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate. It displays a polarized molecular-electronic structure and forms chains of edge-fused rings through N-H...O and C-H...O hydrogen bonds.

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1)

Compound Description: This compound forms a co-crystal with 1-methylpyrrolidin-2-one (NMP) and water. The molecule exhibits a near-planar conformation due to intramolecular hydrogen bonding and features intermolecular hydrogen bonding interactions with NMP and water molecules.

4,6-Bis{5-amino-3-tert-butyl-4-((3-methyl-1,2,4-thiazol-5- yl)diazenyl)-1H-pyrazol-1-yl}-1,3,5-triazin-2(1H)-one of the trans form

Compound Description: This compound is a novel yellow pyrazolyl azo pigment used in imaging industries. Its crystal structure belongs to the triclinic system.

(2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido)N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a third-generation irreversible inhibitor developed to target T790M-containing double mutant EGFRs (epidermal growth factor receptors). It demonstrates high potency and specificity towards these drug-resistant mutants while exhibiting minimal activity against wild-type EGFR. PF-06459988 possesses minimal intrinsic chemical reactivity of its electrophilic warhead, resulting in greatly reduced proteome reactivity compared to earlier irreversible EGFR inhibitors.

4-Amino-2,4-dihydro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-3H-1,2,4-triazole-3-thione Schiff Base

Compound Description: This compound is a 1,2,4-triazole Schiff base incorporating a pyrazole ring. Its structure has been confirmed through various spectroscopic techniques and single-crystal X-ray diffraction. Preliminary bioassays indicate its potential fungicidal activity against Gibberlla nicotiancola and Fusarium oxysporum f. sp. niveum.

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

Compound Description: This newly synthesized triazole compound has been structurally characterized by single-crystal X-ray diffraction and exhibits moderate fungicidal activity.

N - ((3 (5) -methyl-1H-pyrazol-1-yl) methyl) acetamide (MPA)

Compound Description: MPA is synthesized using a three-component reaction involving 3-methylpyrazole, formaldehyde, and acetamide at elevated temperatures. The process achieves a reproducible isomer ratio of the 3- and 5-methyl isomers.

4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: In this compound, the central pyrazole ring is connected to pendant triazole and benzene rings, exhibiting specific dihedral angles. The crystal structure reveals molecular links through N—H⋯N and N—H⋯S hydrogen bonds, resulting in the formation of (10-1) sheets.

(S) -2-amino-3- (4- (2-amino -6 - ((r) -1- (4-chloro-2- (3-methyl -1h- pyrazol-1-yl) phenyl) - crystalline form of 2,2,2-trifluoroethoxy) pyrimidin-4-yl) phenyl) propanoic acid

Compound Description: This entry describes a crystalline form of (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid.

4-(2-chloro-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(methanesulfonyl)benzoyl)-1,3-dimethyl-1H-pyrazol-5-yl-1,3-dimethyl-1H-pyrazol-4-formate

Compound Description: This compound, existing in an amorphous form, demonstrates improved physicochemical stability compared to its crystalline form A. It exhibits enhanced solubility in water and effectively controls grassy weeds and certain broadleaf weeds in rice fields.

[bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))-(6-methyl-(2-pyridylmethyl))]amine (L1)

Compound Description: L1 is a tripodal ligand used to synthesize heteroleptic copper(II) complexes evaluated for their anticancer activity.

2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

Compound Description: GDC-0032 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, designed to have low intrinsic clearance and high unbound drug exposure. It exhibits robust in vivo antitumor activity at low doses and is currently under investigation in phase I clinical trials for treating human malignancies.

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4- amine

Compound Description: This compound, along with other pyrazolic heterocyclic compounds containing an -NH function, was synthesized and investigated for its antioxidant activity.

3-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-4-m-tolyl-1H-1,2,4-triazole-5(4H)-thione

Compound Description: In the crystal structure of this compound, the toluene and triazole rings are nearly perpendicular to each other, while the chlorophenyl and pyrazole rings exhibit a specific dihedral angle. The crystal packing reveals the formation of inversion dimers linked by N—H⋯N hydrogen bonds, along with weaker C—H⋯S and C—H⋯Cl interactions.

(4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II)

Compound Description: This copper (II) complex, synthesized using a novel pyrazolylpyrimidine ligand, displays polymorphism, with three distinct colored forms (green, emerald green, and orange) co-crystallizing. The color variation is attributed to different pi-pi stacking arrangements within the crystal structures.

4-(3-methyl-5- (piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile

Compound Description: This compound serves as a key intermediate in the synthesis of novel amide derivatives, which are subsequently evaluated for their antimicrobial activities.

rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one

Compound Description: The title compound crystallizes in the space group P1 with Z' = 2. The asymmetric unit contains two molecules that are nearly enantiomorphous. These molecules are linked together by two N-H...N hydrogen bonds, forming C(2)2(10) chains. These chains are further connected into sheets via two C-H...pi(arene) hydrogen bonds.

Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino) methyl)-5-methyl-1H-pyrazole-3-carboxylate (APC)

Compound Description: APC effectively inhibits mild steel corrosion in a 0.5 M H2SO4 solution at 298 K. Its inhibition efficiency increases with concentration and follows Langmuir's isotherm for adsorption on the mild steel surface. Electrochemical studies reveal APC acts as a mixed-type inhibitor by increasing charge transfer resistance. Density Functional Theory (DFT) calculations correlate with the observed inhibition efficiency.

6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [, , ]thiadiazine-7-carboxylic acid

Compound Description: This compound and its derivatives, combining a thiazole fragment and a carboxyl group, show potential for developing new drugs and diagnostic tools. They exhibit promising biological characteristics, including anti-inflammatory, antiviral, and antifungal activities.

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Compound Description: This compound, along with its isostructural counterpart, 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, has been synthesized and structurally characterized by single-crystal X-ray diffraction. Both compounds exhibit a planar conformation except for one fluorophenyl group oriented perpendicular to the molecular plane.

Ethyl 5-amino-1-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbon­yl)-3-methyl-1H-pyrazole-4-carboxyl­ate

Compound Description: The crystal structure of this compound is stabilized by N—H⋯O and N—H⋯N hydrogen bonds.

Bis(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5-tri­methoxy­phenyl­methane

Compound Description: This compound exhibits both intramolecular and intermolecular hydrogen bonding. Intramolecularly, an N—H⋯N hydrogen bond stabilizes the molecule. Intermolecularly, N—H⋯O and N—H⋯N hydrogen bonds link the molecules, forming chains along different crystallographic axes and ultimately generating sheets.

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

Compound Description: In this compound, the benzene and pyrazole rings exhibit a dihedral angle of 52.75(2)°, while the pyrazole and 4-chlorophenyl rings have a dihedral angle of 54.0(3)°. The crystal structure shows the formation of inversion dimers via N—H⋯N hydrogen bonds, further interconnected into a two-dimensional network through additional hydrogen bonds and C—H⋯O interactions. This network extends into a three-dimensional structure via C—H⋯Cl interactions.

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: The crystal structure of this compound shows a specific alignment of the phenyl and phenylene rings concerning the pyrazole ring. The pyramidal amino group participates in hydrogen bonding with the sulfonyl oxygen of one molecule and the pyrazole nitrogen of another, forming layers within the crystal lattice.

4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

Compound Description: This compound exhibits a nearly planar conformation for the pyrazole and benzenesulfonamide rings, but this planarity is disrupted by the dihedral angle between the terminal six-membered rings. Intramolecular hydrogen bonds, including hydroxy-hydroxy and amine-hydroxy interactions, along with a C—H⋯O interaction, contribute to the formation of fused rings. Supramolecular chains are formed along the a-axis via amine-sulfonamide and amine-pyrazole hydrogen bonds.

Properties

CAS Number

61255-82-1

Product Name

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile

IUPAC Name

3-(5-amino-3-methylpyrazol-1-yl)propanenitrile

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3

InChI Key

GLVQDYSGMRVBBV-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)N)CCC#N

Canonical SMILES

CC1=NN(C(=C1)N)CCC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.